3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

Lead-oriented synthesis Medicinal chemistry Building block

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine (CAS 45882-63-1): mp 147–149°C, logP –0.71. Quantifiable physicochemical markers differentiate it from isomeric pyrido-pyridazine analogs with divergent bioactivity (PDE5/PDE4, GABA-A). The 3-chloro substituent serves as a validated SNAr leaving group; the [4,3-c] scaffold provides two diversity points for SAR. 32–35% synthetic yield supports library scale-up for kinase (mTOR, PI3K) and PDE programs. Eliminate isomer misassignment risk—procure by exact CAS. Research to kg scale.

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
CAS No. 45882-63-1
Cat. No. B1282021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine
CAS45882-63-1
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1CNCC2=CC(=NN=C21)Cl
InChIInChI=1S/C7H8ClN3/c8-7-3-5-4-9-2-1-6(5)10-11-7/h3,9H,1-2,4H2
InChIKeyALJUPDQYZZRFSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CAS 45882-63-1): Procurement-Ready Overview for Lead-Oriented Heterocyclic Scaffold Development


3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CAS 45882-63-1) is a heterocyclic compound characterized by a fused pyridine-pyridazine bicyclic core with a chlorine atom at the 3-position [1]. The parent scaffold, 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, is recognized as a lead-oriented scaffold with two diversity points, enabling systematic exploration of structure-activity relationships . Its established synthesis from 5,6,7,8-tetrahydro-3(2H)pyrido[4,3-c]pyridazinone with phosphorus oxychloride provides a well-documented entry point for medicinal chemistry programs. The compound exhibits quantifiable physicochemical properties including a melting point of 147-149 °C and calculated logP of -0.71 [1], which distinguish it from alternative building blocks and inform its handling and formulation considerations in early-stage research.

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (45882-63-1): Why Simple In-Class Substitution Risks Experimental Inconsistency


Generic substitution among pyrido-pyridazine isomers or analogs carries quantifiable risk: the six pyridopyridazine isomers exhibit distinct biological profiles ranging from PDE5/PDE4 inhibition to GABA-A receptor modulation [1]. Within the pyrido[4,3-c]pyridazine subclass, the 3-chloro substituent confers a specific melting point (147-149 °C) [2], calculated logP (-0.71) [2], and synthetic handle for nucleophilic substitution that differ measurably from analogs such as 3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine (CAS 1029721-23-0, an isomeric variant) . Even compounds sharing the identical [4,3-c] scaffold but bearing alternative 3-position substituents—such as 3-pyridin-4-yl derivatives (CAS 2059967-44-9) or endralazine (BQ 22-708)—show divergent physicochemical and pharmacological signatures . The following evidence substantiates why procurement decisions must be anchored in compound-specific quantitative differentiation rather than scaffold-level assumptions.

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (45882-63-1): Procurement-Relevant Quantitative Differentiation Evidence


3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine: Comparative Synthetic Accessibility and Scaffold Value

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CAS 45882-63-1) is derived from a lead-oriented scaffold for which an optimized five-step synthetic route yields derivatives in 32–35% overall yield . While direct comparative yield data for the 3-chloro derivative versus other 3-substituted analogs are not available in the open literature, the parent scaffold methodology provides a quantifiable baseline for synthetic accessibility. The 3-chloro substituent confers a distinct melting point (147-149 °C) [1] and a calculated logP of -0.71 [1], parameters that differentiate it from the 3-pyridin-4-yl analog (MW 212.25, structurally distinct physicochemical profile) and influence solubility and purification protocols.

Lead-oriented synthesis Medicinal chemistry Building block

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine: Physicochemical Differentiation from Isomeric and Substituted Analogs

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine exhibits a melting point of 147-149 °C and a calculated logP of -0.71 [1]. In contrast, its positional isomer, 3-chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine (CAS 1029721-23-0), differs only in ring fusion geometry but has distinct physicochemical and potentially biological signatures . Additionally, the 3-pyridin-4-yl analog (CAS 2059967-44-9) has a molecular weight of 212.25 g/mol , while the 3-chloro derivative has MW 169.61 g/mol [1], a 42.64 g/mol difference that impacts solubility, membrane permeability, and synthetic handling. The 3-chloro group also provides a defined site for nucleophilic aromatic substitution, a reactivity profile absent in unsubstituted or alkyl-substituted analogs.

Physicochemical characterization LogP Melting point

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine: Documented Anti-Leukemic Activity Versus In-Class Reference

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine has been reported to exhibit anti-leukemic activity , with studies noting dose-dependent inhibition of cell proliferation and IC50 values described as significantly lower than standard chemotherapeutic agents . However, the primary literature providing exact IC50 values and comparator data (e.g., vs. doxorubicin, cytarabine) is not publicly accessible in full-text form. This limitation is noted; the available evidence supports class-level inference of anti-leukemic potential but cannot provide a quantitative head-to-head comparison.

Anti-leukemic Cancer research Cytotoxicity

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (45882-63-1): Evidence-Backed Research and Procurement Application Scenarios


Medicinal Chemistry: Lead-Oriented Synthesis of Kinase or PDE Inhibitor Libraries

The compound's parent scaffold, 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine, is recognized as a lead-oriented scaffold with two diversity points . The 3-chloro derivative provides a versatile synthetic handle for nucleophilic substitution, enabling the generation of focused libraries targeting kinases (e.g., mTOR, PI3K) or phosphodiesterases (PDE4, PDE5) [1]. Procurement for this purpose is supported by the scaffold's 32-35% overall yield , providing a quantifiable baseline for library scale-up calculations.

Anti-Leukemic Drug Discovery: Hit Validation and SAR Exploration

The compound's reported anti-leukemic activity makes it a candidate for hit-to-lead optimization in hematological oncology programs. Researchers procuring this compound should plan for independent validation of cytotoxicity (e.g., IC50 determination in relevant leukemia cell lines) and structure-activity relationship (SAR) studies by synthesizing 3-position analogs. The 3-chloro substituent's reactivity facilitates analog generation, while the scaffold's two diversity points allow systematic exploration of substituent effects on potency and selectivity.

Physicochemical Benchmarking for Isomeric and Scaffold Comparator Studies

The compound's well-defined melting point (147-149 °C) and calculated logP (-0.71) [2] enable its use as a reference standard for comparative studies against isomeric analogs (e.g., pyrido[3,4-c]pyridazines) or alternative heterocyclic building blocks. Procurement for this scenario supports analytical method development, solubility profiling, and structure-property relationship (SPR) analyses in early-stage drug discovery.

Custom Synthesis and Derivative Generation Services

The compound's 3-chloro substituent is a well-precedented leaving group for nucleophilic aromatic substitution (SNAr), enabling contract research organizations and chemical suppliers to offer custom derivative synthesis services [3]. The scaffold's synthetic accessibility and commercial availability in up to kilogram quantities [3] support procurement for in-house analog generation or outsourced medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.